N-(1-Methylpyrrolidin-2-ylidene)-N'-(2-phenylethenyl)urea
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Overview
Description
N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyrrolidine ring and a phenylethenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea typically involves the reaction of 1-methylpyrrolidine with 2-phenylethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenylethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts as required.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could produce a range of substituted urea compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it of interest for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other urea derivatives with different substituents on the pyrrolidine or phenylethenyl groups. Examples could include:
- N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethyl)urea
- N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylpropyl)urea
Uniqueness
The uniqueness of N-(1-Methylpyrrolidin-2-ylidene)-N’-(2-phenylethenyl)urea lies in its specific structural features, which might confer distinct chemical and biological properties. Comparative studies with similar compounds would help highlight these unique aspects.
Properties
CAS No. |
90096-72-3 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-ylidene)-3-(2-phenylethenyl)urea |
InChI |
InChI=1S/C14H17N3O/c1-17-11-5-8-13(17)16-14(18)15-10-9-12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,15,18) |
InChI Key |
QWDBVEMDPSSSJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC(=O)NC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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